Sulfonamides are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. Among these, 4-hydroxy-N-phenylbenzenesulfonamide derivatives have been extensively studied for their potential therapeutic applications. These compounds are characterized by a benzenesulfonamide moiety attached to various aromatic or heteroaromatic rings, which can be further modified to enhance their biological properties and selectivity for different targets.
HPS molecules contain hydrogen bonding chains. [] These chains run perpendicular to the direction of crystal growth. [] A two-unit cell molecule centroid distance matrix analysis was used to detect molecular stacking in the HPS crystal structure. []
HPS crystals dissolve much slower than carbamazepine (CBZ) crystals due to the presence of hydrogen bonding chains within their structure. [] Despite this, HPS dissolution, like its crystal growth, is highly anisotropic. [] The relatively rapid dissolution occurs in the stacking direction and is attributed to the higher relative energy of surface molecules at the ends of the stacks, which have a higher fraction of exposed atoms. [] This anisotropic dissolution was simulated and analyzed using molecular dynamics (MD) simulations and Gavezzotti's PIXEL program, respectively. []
In the field of medicinal chemistry, 4-hydroxy-N-phenylbenzenesulfonamide derivatives have been synthesized and evaluated for their potential as therapeutic agents. For example, derivatives with modifications on the phenyl ring have shown promise as inhibitors of enzymes like acetylcholinesterase, which is a target for Alzheimer’s disease treatment3. Furthermore, some compounds have demonstrated cytotoxic activities against tumor cells, suggesting their potential use in cancer therapy4.
In neuroscience research, these derivatives have been used to investigate the pathophysiological role of the kynurenine pathway after neuronal injury. Compounds that inhibit kynurenine 3-hydroxylase can increase the concentration of neuroprotective kynurenic acid in the brain, which may be beneficial in treating neurodegenerative diseases1.
Pharmacologically, certain 4-hydroxy-N-phenylbenzenesulfonamide derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, which are important for the development of anti-inflammatory drugs with reduced gastrointestinal side effects6. Additionally, some derivatives have been found to act as selective antagonists of the 5-HT6 receptor, which is of interest for the treatment of neurological disorders9.
In cancer research, the inhibition of the hypoxia-inducible factor-1 (HIF-1) pathway by certain sulfonamide derivatives has been associated with antagonizing tumor growth, providing a potential avenue for the development of novel anti-cancer agents7.
The study of enzyme inhibition by these derivatives has also provided insights into the design of selective inhibitors for various isoforms of carbonic anhydrase, which is relevant for the treatment of conditions such as glaucoma, epilepsy, and edema2 5.
The mechanism of action of 4-hydroxy-N-phenylbenzenesulfonamide derivatives varies depending on the target enzyme or receptor. For instance, some derivatives have been found to be potent inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurodegenerative diseases1. Others have been shown to inhibit human carbonic anhydrase (hCA) isoforms, which play a crucial role in various physiological processes, including respiration and the regulation of pH2. Additionally, certain derivatives exhibit inhibitory activity against acetylcholinesterase, an enzyme target for Alzheimer’s disease therapy3. The structural modifications on the benzenesulfonamide scaffold influence the binding affinity and selectivity towards these biological targets, as evidenced by various structure-activity relationship (SAR) studies.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: